Deltarasin hydrochloride
Deltarasin hydrochloride
KRAS is an oncogene product that acts as a GTPase tethered to cell membranes to assist in various cell signaling pathways. The prenyl-binding protein PDEδ regulates the correct localization and signaling of farnesylated KRAS by facilitating its diffusion to the cytoplasm. Deltarasin is a small molecule that binds to the farnesyl-binding pocket of PDEδ (Kd = 41 nM) in cells thus inhibiting its interaction with KRAS and disrupting RAS signaling. Treatment of human pancreatic ductal adenocarcinoma cell models with 5 μM deltarasin has been reported to prevent KRAS plasma membrane localization and subsequent solubilization by PDEδ, resulting in reduced proliferation and increased cell death of Panc-Tu-I tumor cells. Furthermore, in nude mice bearing pancreatic carcinoma xenografts, deltarasin has been shown to reduce tumor growth at a dose of 10 mg/kg.
Deltarasin Hcl is a novel and small molecule inhibitor which can inhibit the KRAS-PDEδ interaction(Kd= 41 nM. binding to PDEδ) and impairs oncogenic KRAS signalling. IC50 Value: 41±12 nM (binding to PDEδ in cell) Target: KRAS-PDEδ interactionInterfering with binding of mammalian PDEδ to KRAS by means of small molecules provides a novel opportunity to suppress oncogenic RAS signalling by altering its localization to endomembranes. Biochemical screening and subsequent structure-based hit optimization yielded inhibitors of the KRAS-PDEδ interaction that selectively bind to the prenyl-binding pocket of PDEδ with nanomolar affinity, inhibit oncogenic RAS signalling and suppress in vitro and in vivo proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS.
Deltarasin Hcl is a novel and small molecule inhibitor which can inhibit the KRAS-PDEδ interaction(Kd= 41 nM. binding to PDEδ) and impairs oncogenic KRAS signalling. IC50 Value: 41±12 nM (binding to PDEδ in cell) Target: KRAS-PDEδ interactionInterfering with binding of mammalian PDEδ to KRAS by means of small molecules provides a novel opportunity to suppress oncogenic RAS signalling by altering its localization to endomembranes. Biochemical screening and subsequent structure-based hit optimization yielded inhibitors of the KRAS-PDEδ interaction that selectively bind to the prenyl-binding pocket of PDEδ with nanomolar affinity, inhibit oncogenic RAS signalling and suppress in vitro and in vivo proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS.
Brand Name:
Vulcanchem
CAS No.:
1440898-82-7
VCID:
VC0002977
InChI:
InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1
SMILES:
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl.Cl.Cl
Molecular Formula:
C40H38ClN5O
Molecular Weight:
640.2 g/mol
Deltarasin hydrochloride
CAS No.: 1440898-82-7
Cat. No.: VC0002977
Molecular Formula: C40H38ClN5O
Molecular Weight: 640.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | KRAS is an oncogene product that acts as a GTPase tethered to cell membranes to assist in various cell signaling pathways. The prenyl-binding protein PDEδ regulates the correct localization and signaling of farnesylated KRAS by facilitating its diffusion to the cytoplasm. Deltarasin is a small molecule that binds to the farnesyl-binding pocket of PDEδ (Kd = 41 nM) in cells thus inhibiting its interaction with KRAS and disrupting RAS signaling. Treatment of human pancreatic ductal adenocarcinoma cell models with 5 μM deltarasin has been reported to prevent KRAS plasma membrane localization and subsequent solubilization by PDEδ, resulting in reduced proliferation and increased cell death of Panc-Tu-I tumor cells. Furthermore, in nude mice bearing pancreatic carcinoma xenografts, deltarasin has been shown to reduce tumor growth at a dose of 10 mg/kg. Deltarasin Hcl is a novel and small molecule inhibitor which can inhibit the KRAS-PDEδ interaction(Kd= 41 nM. binding to PDEδ) and impairs oncogenic KRAS signalling. IC50 Value: 41±12 nM (binding to PDEδ in cell) Target: KRAS-PDEδ interactionInterfering with binding of mammalian PDEδ to KRAS by means of small molecules provides a novel opportunity to suppress oncogenic RAS signalling by altering its localization to endomembranes. Biochemical screening and subsequent structure-based hit optimization yielded inhibitors of the KRAS-PDEδ interaction that selectively bind to the prenyl-binding pocket of PDEδ with nanomolar affinity, inhibit oncogenic RAS signalling and suppress in vitro and in vivo proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS. |
|---|---|
| CAS No. | 1440898-82-7 |
| Molecular Formula | C40H38ClN5O |
| Molecular Weight | 640.2 g/mol |
| IUPAC Name | 1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride |
| Standard InChI | InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 |
| Standard InChI Key | RNNBDBVWCNENOV-XVYLPRMCSA-N |
| Isomeric SMILES | C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl |
| SMILES | C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl.Cl.Cl |
| Canonical SMILES | C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator